1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)-
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Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- typically involves the reaction of 1H-1,2,4-triazole-3-sulfonamide with p-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced techniques such as flow synthesis and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These actions contribute to its antimicrobial, antifungal, and anticancer properties .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Known for its luminescent properties and use in polymer synthesis.
1H-1,2,3-Triazole: Widely used in click chemistry and as a building block for pharmaceuticals.
1H-1,2,4-Triazole-3-sulfonic acid: Utilized in the synthesis of various organic compounds.
Uniqueness: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- stands out due to its unique combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4922-94-5 |
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Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-6-3-1-5(2-4-6)7-11-8(13-12-7)16(10,14)15/h1-4H,9H2,(H2,10,14,15)(H,11,12,13) |
InChI Key |
ATCMEODUEFPKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)S(=O)(=O)N)N |
Origin of Product |
United States |
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